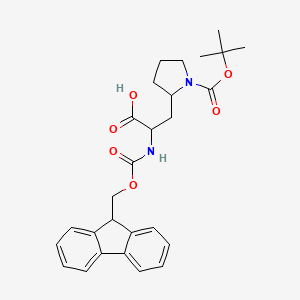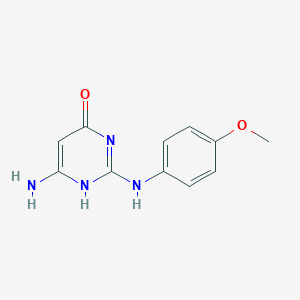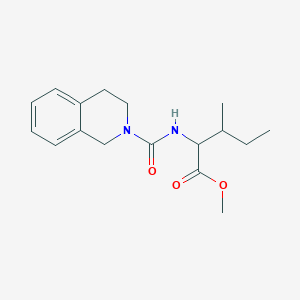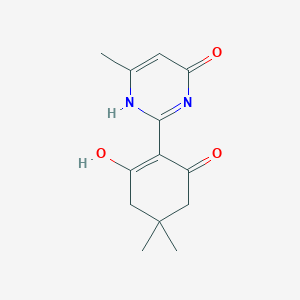
2-N-Fmoc-amino-3-(2-N-boc-amino-pyrrolidinyl)propionic acid
概要
説明
2-N-Fmoc-amino-3-(2-N-boc-amino-pyrrolidinyl)propionic acid is a complex organic compound characterized by its unique structure, which includes both Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups. These protecting groups are commonly used in peptide synthesis to prevent unwanted reactions at specific amino groups during the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-N-Fmoc-amino-3-(2-N-boc-amino-pyrrolidinyl)propionic acid typically involves multiple steps, starting with the protection of amino groups using Fmoc and Boc chemistry
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the necessary reactions under controlled conditions to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including peptides and peptidomimetics.
Biology: In biological research, it serves as a tool for studying protein interactions and functions. Its protecting groups make it suitable for use in peptide synthesis and modification.
Medicine: In the medical field, this compound can be used in the development of therapeutic peptides and drugs. Its ability to protect amino groups during synthesis makes it valuable for creating peptide-based drugs.
Industry: In the pharmaceutical industry, it is used in the production of peptide-based drugs and as an intermediate in the synthesis of various bioactive compounds.
作用機序
The mechanism by which 2-N-Fmoc-amino-3-(2-N-boc-amino-pyrrolidinyl)propionic acid exerts its effects depends on its specific application. In peptide synthesis, the Fmoc and Boc groups protect amino groups, preventing unwanted side reactions. Once the synthesis is complete, these protecting groups can be removed under specific conditions to yield the final product.
Molecular Targets and Pathways: The compound does not have a specific biological target or pathway as it is primarily used as a synthetic intermediate. its derivatives may interact with various biological targets depending on their final structure and application.
類似化合物との比較
Fmoc-protected amino acids: These compounds also use Fmoc groups for protection but may have different side chains or structures.
Boc-protected amino acids: Similar to Fmoc-protected amino acids but use Boc groups for protection.
Other amino acid derivatives: Various amino acid derivatives with different protecting groups and functional groups.
Uniqueness: The uniqueness of 2-N-Fmoc-amino-3-(2-N-boc-amino-pyrrolidinyl)propionic acid lies in its dual protection with both Fmoc and Boc groups, making it highly versatile in peptide synthesis and modification.
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-27(2,3)35-26(33)29-14-8-9-17(29)15-23(24(30)31)28-25(32)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,8-9,14-16H2,1-3H3,(H,28,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZFLORRBDPBPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[4-(hydroxymethyl)piperazin-1-ium-1-yl]methyl]benzoate](/img/structure/B7820258.png)








![1-(Benzo[d][1,3]dioxol-5-yl)guanidine hydrochloride](/img/structure/B7820327.png)




